Lactodifucotetraose, a complex human milk oligosaccharide, is composed of multiple monosaccharides, primarily lactose and fucose. It is classified as a difucosylated oligosaccharide and plays a crucial role in human health, particularly in infants. This oligosaccharide is known for its potential to modulate immune responses and support gut health.
Lactodifucotetraose is categorized under human milk oligosaccharides and belongs to the class of fucosylated oligosaccharides. Its structure includes two fucose residues linked to a lactose backbone, making it a member of the larger family of glycan structures that influence various biological processes.
The synthesis of lactodifucotetraose can be achieved through enzymatic methods utilizing Escherichia coli engineered to express specific glycosyltransferases. The process typically involves:
The production process often involves optimizing reaction conditions such as temperature, pH, and enzyme concentrations to maximize yield and efficiency. The use of recombinant strains of E. coli allows for controlled production environments and higher yields compared to traditional extraction methods from natural sources.
Lactodifucotetraose has the following chemical formula: with a molecular weight of 634.58 g/mol . Its structure features two fucose residues attached to a lactose unit, which can be represented as follows:
The specific linkages in lactodifucotetraose are crucial for its biological activity, influencing how it interacts with receptors in the human body. The structural configuration allows it to mimic certain cell surface glycans, which may play a role in immune modulation.
Lactodifucotetraose participates in various biochemical reactions, particularly those involving glycosylation processes. The key reactions include:
These reactions are typically monitored using high-performance liquid chromatography (HPLC) or mass spectrometry to ensure proper product formation and purity during synthesis .
The mechanism by which lactodifucotetraose exerts its effects involves several pathways:
Studies have demonstrated that lactodifucotetraose significantly reduces platelet aggregation and inflammatory responses in vitro, suggesting its potential therapeutic applications in managing inflammatory conditions .
Lactodifucotetraose is typically a white powder or crystalline solid at room temperature. It is soluble in water due to its hydrophilic nature attributed to multiple hydroxyl groups present in its structure.
Relevant analyses using nuclear magnetic resonance spectroscopy have confirmed its structural integrity post-synthesis .
Lactodifucotetraose has several applications in scientific research:
Lactodifucotetraose (LDFT), systematically known as Lacto-N-difucohexaose I (LNDFH I), is a fucosylated human milk oligosaccharide (HMOS) characterized by the structural motif Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc with α1-2-linked fucose residues attached to the terminal galactose and α1-4-linked fucose to the subterminal N-acetylglucosamine (GlcNAc) [1]. This configuration results in a Lewis b (Leᵇ) blood group antigen-like structure (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc...), enabling specific biological interactions. Functionally, LDFT serves as a soluble decoy receptor for pathogens, inhibiting their adhesion to host mucosal surfaces. Its fucose residues are critical for binding lectins and viral capsid proteins, as demonstrated by surface plasmon resonance imaging (SPRi) studies showing specific interactions with norovirus strains [1]. Unlike non-fucosylated oligosaccharides, LDFT's dual fucosylation enhances its steric specificity and binding avidity, allowing it to mimic host epithelial glycan receptors exploited by enteric pathogens.
Table 1: Structural and Functional Features of Lactodifucotetraose
Property | Description |
---|---|
Systematic Name | Lacto-N-difucohexaose I (LNDFH I) |
Core Structure | Galβ1-3GlcNAcβ1-3Galβ1-4Glc |
Fucose Positions | α1-2 on terminal galactose; α1-4 on subterminal GlcNAc |
Antigen Mimicry | Lewis b (Leᵇ) blood group antigen |
Key Functional Residues | Dual fucose branches |
Biological Role | Pathogen anti-adhesive; blocks viral/host receptor interactions |
Bovine Serum Albumin (BSA) is a robust protein scaffold extensively utilized in glycobiology to generate neoglycoconjugates – synthetic compounds where carbohydrates are covalently linked to proteins. BSA’s utility arises from its high lysine content (≈60 residues), enabling multivalent glycosylation via amine-reactive linkers, and its solubility, stability, and biocompatibility. Neoglycoproteins like LDFT-BSA amplify glycan functions by presenting multiple copies (typically 10–20 glycans per BSA molecule), enhancing avidity through the "cluster effect" [6]. This polyvalency is critical for studying low-affinity carbohydrate-protein interactions, as monovalent glycans often exhibit weak binding (K_d in mM range), while multivalent presentation increases effective affinity by 10²- to 10⁴-fold [6]. In biosensing applications, BSA conjugates enable uniform immobilization on surfaces like SPRi chips or ELISA plates, facilitating high-throughput screening of glycan interactions [1]. Conjugation methods include reductive amination (opening the glycan’s reducing end) or linker-assisted coupling (e.g., triethylene glycol/PEG spacers), which preserve glycan orientation and accessibility [5] [8].
Table 2: BSA as a Carrier Protein in Glycoconjugate Design
Feature | Advantage in Glycobiology Research |
---|---|
Multivalency | Enhances binding avidity by 10²-10⁴-fold vs. monovalent glycans |
Lysine Residues | Enable controlled glycosylation density (typically 10–20 glycans/BSA) |
Conjugation Flexibility | Compatible with diverse linkers (e.g., PEG, divinyl sulfone) and glycan types |
Biocompatibility | Maintains glycan bioactivity; minimal steric interference |
Immobilization Efficiency | Facilitates stable coating on biosensor surfaces (e.g., SPRi, microarrays) |
The conjugation of LDFT to BSA addresses two fundamental challenges in glycobiology: the low intrinsic affinity of monovalent carbohydrate-protein interactions, and the structural complexity of natural glycoconjugates. By mimicking the polyvalent display of glycans on cell surfaces or in human milk macromolecules (e.g., glycoproteins >10⁶ Da), LDFT-BSA recapitulates the steric and functional properties necessary for competitive inhibition of pathogen adhesion [1]. SPRi studies demonstrate that norovirus strain VA387 requires polyvalent glycoconjugates for effective binding inhibition, whereas monovalent LDFT-Gly derivatives are insufficient. In contrast, the Norwalk strain is inhibited by both mono- and polyvalent forms [1]. This strain-specificity underscores that LDFT-BSA’s clustered presentation is essential for blocking VA387 adhesion to host receptors. Additionally, LDFT-BSA serves as a standardized probe for characterizing lectin specificity, immune responses to tumor-associated Leᵇ antigens, and gut microbiome modulation via fucose metabolism [3] [6]. Its synthesis bypasses the laborious isolation of natural HMOS, providing a reproducible tool for mechanistic studies.
Table 3: Applications of LDFT-BSA in Biomedical Research
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0